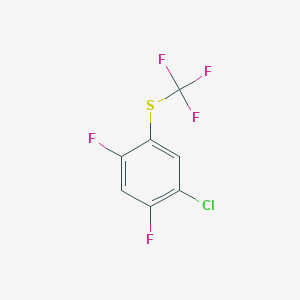

1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene

Description

1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene is a halogenated aromatic compound with the molecular formula C₇H₂ClF₅S. It features a benzene ring substituted with chlorine (Cl) at position 1, fluorine (F) at positions 2 and 4, and a trifluoromethylthio (-SCF₃) group at position 5. The -SCF₃ group is a strong electron-withdrawing substituent, imparting unique electronic and steric properties to the molecule. This compound is primarily used in pharmaceutical and agrochemical research, particularly in the synthesis of fluorinated intermediates due to its stability and reactivity under catalytic conditions .

Propriétés

Formule moléculaire |

C7H2ClF5S |

|---|---|

Poids moléculaire |

248.60 g/mol |

Nom IUPAC |

1-chloro-2,4-difluoro-5-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C7H2ClF5S/c8-3-1-6(14-7(11,12)13)5(10)2-4(3)9/h1-2H |

Clé InChI |

LUXKGZRNZUNRIO-UHFFFAOYSA-N |

SMILES canonique |

C1=C(C(=CC(=C1F)Cl)SC(F)(F)F)F |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The trifluoromethylthio group can undergo oxidation or reduction to form different products.

Coupling Reactions: As mentioned earlier, the compound can participate in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts , organoboron reagents , and oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:

Biology: The compound’s unique chemical properties make it useful in the study of biological systems and the development of bioactive molecules.

Medicine: It is used in the synthesis of potential drug candidates and in medicinal chemistry research.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways in chemical reactions. The compound’s effects are primarily due to its ability to participate in substitution, oxidation, reduction, and coupling reactions . The specific molecular targets and pathways involved depend on the context of its use, such as in the synthesis of pharmaceuticals or agrochemicals.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ in substituent type, position, or electronic effects. Key comparisons include:

Physical and Chemical Properties

- Electron-Withdrawing Effects : The -SCF₃ group in the target compound exhibits stronger electron-withdrawing effects compared to -CF₃ or -CH₂OCH₃. This influences reactivity in nucleophilic aromatic substitution (SNAr) and catalytic coupling reactions .

- Compounds with nitro groups (e.g., 4-Nitro-1-(trifluoromethylthio)benzene) may have higher melting points due to increased polarity .

Activité Biologique

1-Chloro-2,4-difluoro-5-(trifluoromethylthio)benzene, also known by its CAS number 1805650-80-9, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity studies, and potential applications in medicinal chemistry.

- Molecular Formula : CHClFS

- Molecular Weight : 248.6 g/mol

- CAS Number : 1805650-80-9

The compound features a chlorobenzene structure with multiple fluorine and sulfur substituents, which may contribute to its unique biological properties.

Cytotoxicity Studies

In vitro studies have shown that fluorinated aromatic compounds can possess cytotoxic effects against cancer cell lines. For instance:

- MCF-7 and MDA-MB-231 Cell Lines : Similar compounds have demonstrated significant cytotoxicity in breast cancer cell lines, suggesting that 1-chloro-2,4-difluoro-5-(trifluoromethylthio)benzene may also exhibit such effects. The mechanism often involves apoptosis induction and cell cycle arrest.

Toxicity Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound:

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates rapid absorption and distribution:

- Bioavailability : Following oral administration in animal models, a substantial portion of the compound was exhaled unchanged, indicating minimal metabolism .

- Half-Life : Reported half-life in blood was approximately 19 hours post-intravenous administration .

Case Studies

- Study on Fluorinated Compounds : A study evaluated various fluorinated benzene derivatives for their anticancer properties. The results indicated that compounds with trifluoromethyl groups showed enhanced cytotoxicity against specific cancer cell lines, supporting further investigation into 1-chloro-2,4-difluoro-5-(trifluoromethylthio)benzene's potential as an anticancer agent .

- Toxicological Evaluation : A comprehensive evaluation of inhalation exposure highlighted potential reproductive toxicity at high concentrations. This underscores the importance of assessing exposure routes when evaluating safety profiles for industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.